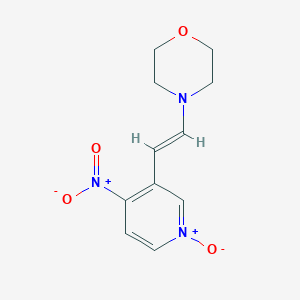

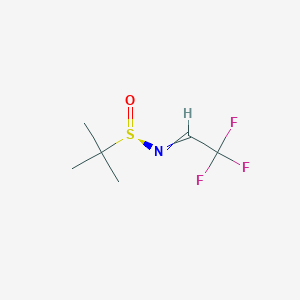

(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nitric Oxide-Induced Effects on NMDA Receptors

Nitric oxide (NO) plays a crucial role in modulating NMDA receptors. Studies demonstrate that NO-producing agents can block NMDA-induced currents and the associated increase in intracellular Ca2+ levels. These actions are reversible and can be suppressed by hemoglobin, indicating the specificity of NO in these processes. The implication of such interactions suggests a feedback inhibition mechanism of NMDA receptors by NO under physiological conditions, highlighting the compound's potential influence in neural signaling and neuroprotection (Manzoni et al., 1992).

Chemical Interactions and Synthetic Applications

Research into the oxidation of N-alkylaminotetrachloropyridines has led to the development of methods for producing nitroso-, nitro-, and amino-compounds. These findings have significant implications for synthetic chemistry, offering pathways to create novel compounds with potential applications in material science and drug development (Roberts & Suschitzky, 1968).

Cytotoxicity and Cellular Responses

The compound SIN-1, which releases NO, demonstrates cytotoxicity in mixed cortical cell culture through peroxynitrite-dependent and -independent mechanisms. This illustrates the compound's complex interactions with cellular processes, affecting neural injury and highlighting the importance of understanding NO's role in cellular signaling and damage mechanisms (Trackey et al., 2001).

Mechanism of Nitrosation

The nitrosation of thiols and amines by oxygenated NO solutions provides insights into the formation of nitroso compounds. This research offers a deeper understanding of the chemical mechanisms underlying NO's interactions with biological molecules, which could inform the development of therapeutic agents and diagnostic tools (Goldstein & Czapski, 1996).

DNA Damage and Repair Mechanisms

The interaction of chemical carcinogens like 4-nitropyridine 1-oxide with DNA, leading to repair-deficient mutants, underscores the compound's role in understanding DNA damage and repair mechanisms. This research could contribute to cancer research by providing insights into the mutagenic effects of environmental carcinogens and the cellular pathways involved in DNA repair (Nagao & Sugimura, 1972).

properties

IUPAC Name |

4-[(E)-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNGLZRTKCBOAI-HNQUOIGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)

![1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2768843.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)

![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)